ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with amino, methanesulfonyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino group is then sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylate group can also participate in coordination with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-amino-5-nitropyridine-3-carboxylate: Similar structure but with a nitro group instead of a methanesulfonyl group.
Ethyl 2-amino-5-chloropyridine-3-carboxylate: Similar structure but with a chloro group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in this compound imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
2758001-64-6 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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